molecular formula C7H11NO4S B11818108 4-Ethoxycarbonyl-1,3-thiazolidine-3-carboxylic acid

4-Ethoxycarbonyl-1,3-thiazolidine-3-carboxylic acid

Katalognummer: B11818108
Molekulargewicht: 205.23 g/mol
InChI-Schlüssel: DKMSTOCYWQIYAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethoxycarbonyl-1,3-thiazolidine-3-carboxylic acid is a heterocyclic compound containing both sulfur and nitrogen atoms within its five-membered ring structure. This compound is known for its diverse applications in organic synthesis and medicinal chemistry due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxycarbonyl-1,3-thiazolidine-3-carboxylic acid typically involves the reaction of thioamides with ethyl chloroformate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol at ambient temperature. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethoxycarbonyl-1,3-thiazolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

4-Ethoxycarbonyl-1,3-thiazolidine-3-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Ethoxycarbonyl-1,3-thiazolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active site residues, leading to the inhibition or activation of enzymatic activity. Additionally, it can modulate signaling pathways by binding to receptors and altering their conformation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Ethoxycarbonyl-1,3-thiazolidine-4-carboxylic acid
  • 4R-3-Ethoxycarbonyl-1,3-thiazolidine-4-carboxylic acid

Uniqueness

4-Ethoxycarbonyl-1,3-thiazolidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and selectivity in various chemical reactions, making it a valuable tool in synthetic and medicinal chemistry .

Eigenschaften

Molekularformel

C7H11NO4S

Molekulargewicht

205.23 g/mol

IUPAC-Name

4-ethoxycarbonyl-1,3-thiazolidine-3-carboxylic acid

InChI

InChI=1S/C7H11NO4S/c1-2-12-6(9)5-3-13-4-8(5)7(10)11/h5H,2-4H2,1H3,(H,10,11)

InChI-Schlüssel

DKMSTOCYWQIYAM-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1CSCN1C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.